REACTION_CXSMILES
|
[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([CH2:10][CH:11](S(C)=O)SC)=[CH:4][C:3]=2[O:2]1.C[O:18]CCOC>>[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([CH2:10][CH:11]=[O:18])=[CH:4][C:3]=2[O:2]1
|
Name
|
methyl 2-(3,4-methylenedioxyphenyl)-1-methylthioethyl sulfoxide
|
Quantity
|
2.08 g
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(C=CC2O1)CC(SC)S(=O)C
|
Name
|
cupric chloride dihydrate
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation at reduced pressure, and 50 ml
|
Type
|
ADDITION
|
Details
|
of methylene chloride was added
|
Type
|
CUSTOM
|
Details
|
The insoluble water was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C=C(C=CC2O1)CC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 722 mg | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |